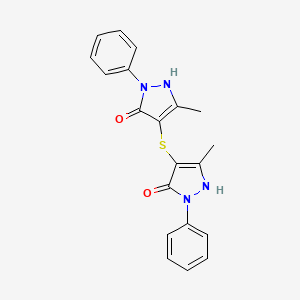
4,4'-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes two pyrazolone rings connected by a sulfanediyl bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) typically involves the reaction of 3-methyl-1-phenylpyrazol-5-one with a sulfanediyl-containing reagent. One common method includes the use of quinoxaline and triethylamine, which facilitates the formation of the desired product in a moderate yield . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
科学的研究の応用
4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) involves its interaction with molecular targets and pathways within biological systems. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage . This antioxidant property is crucial in its neuroprotective effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
- Norphenazone
- Edaravone
- 2-Pyrazolin-5-one, 3-methyl-1-phenyl-
- C.I. Developer 1
- Developer Z
- 1-Phenyl-3-methylpyrazolone
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
- 1-Phenyl-3-methyl-5-pyrazolone
- 3-Methyl-1-phenyl-5-pyrazolone
- Methylphenylpyrazolone
- NCI-C03952
- 5-Pyrazolone, 3-methyl-1-phenyl-
- 1-Fenyl-3-methyl-2-pyrazolin-5-on
- 1-Phenyl-3-methylpyrazolone-5
- 3-Methyl-1-phenylpyrazol-5-one
- 3-Methyl-1-phenylpyrazolin-5-one
- 2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- NSC-12
- NSC-26139
- NSC-2629
- 3-Methyl-1-phenylpyrazol-5 (4H)-one
- Norantipyrine
- Radicut
Uniqueness
What sets 4,4’-Sulfanediylbis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) apart from similar compounds is its unique sulfanediyl bridge, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
116202-49-4 |
|---|---|
分子式 |
C20H18N4O2S |
分子量 |
378.4 g/mol |
IUPAC名 |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)sulfanyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H18N4O2S/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)27-18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12,21-22H,1-2H3 |
InChIキー |
RQPRCEDQRBHSIE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)SC3=C(NN(C3=O)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)
![2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B14286268.png)
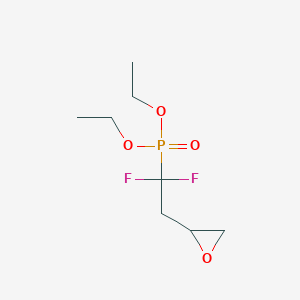

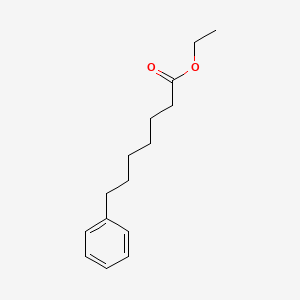

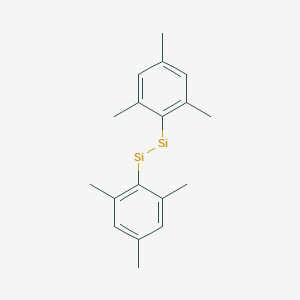
![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
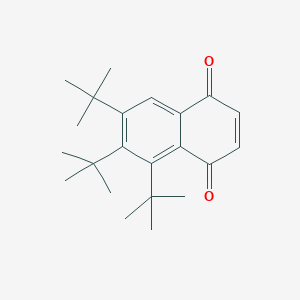
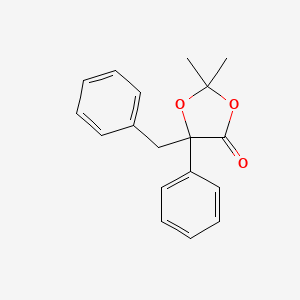
![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)

